5-Methylpyrazolo[1,5-a]pyrazin-4-one
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Description
“5-Methylpyrazolo[1,5-a]pyrazin-4-one” is a chemical compound that belongs to the class of pyrazolo-pyrazines . It is a derivative of a biheteroaromatic system and serves as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The process also involves the conversion of nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H10N4O.ClH/c1-11-2-3-12-7 (8 (11)13)6 (4-9)5-10-12;/h2-3,5H,4,9H2,1H3;1H
. This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it reacts regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . These derivatives can then undergo carbonylation under pressure in a methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 214.65 . The compound is stored at room temperature .Safety and Hazards
The safety information for “5-Methylpyrazolo[1,5-a]pyrazin-4-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-9-4-5-10-6(7(9)11)2-3-8-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRDMZHJVKUMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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